N-(3,4-difluorophenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O4/c1-36-24-10-5-18(11-25(24)37-2)12-26(34)31-19-6-3-17(4-7-19)14-33-15-23(30-16-33)27(35)32-20-8-9-21(28)22(29)13-20/h3-11,13,15-16H,12,14H2,1-2H3,(H,31,34)(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADELKQJODYKMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an imidazole ring and multiple aromatic substituents. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24F2N2O3 |
| Molecular Weight | 414.88 g/mol |
| LogP | 2.734 |
| Polar Surface Area | 42.45 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Research indicates that imidazole derivatives, including this compound, exhibit anticancer properties through several mechanisms:
- Tubulin Polymerization Inhibition : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- EGFR Inhibition : Some studies suggest that imidazole derivatives can inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a key player in tumor growth and survival pathways .
- Induction of DNA Damage : Compounds with similar structures have been observed to increase γ-H2AX foci, indicating DNA damage, which triggers repair mechanisms leading to cell death in cancerous cells .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity : In vitro studies on various cancer cell lines (e.g., HeLa and A549) have demonstrated that imidazole derivatives exhibit IC50 values ranging from 0.29 to 1.48 μM, indicating potent anticancer effects .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings significantly enhances the potency of these compounds against various cancer cell lines. For instance, modifications at the C2 position of the imidazole ring have been linked to increased activity .
Case Studies
- Inhibition of Cancer Cell Growth : A study reported that a structurally similar compound exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, outperforming standard treatments like nocodazole .
- Cell Cycle Arrest : Another investigation found that treatment with an imidazole derivative caused a significant increase in the percentage of cells in the G2/M phase of the cell cycle at concentrations as low as 60 nM, suggesting effective cell cycle modulation .
Scientific Research Applications
Pharmacological Properties
Anticancer Activity : The imidazole ring is a common structural motif in many bioactive compounds. Recent studies have highlighted the anticancer properties of imidazole derivatives, indicating their ability to interact with various biological targets. For instance, compounds containing imidazole rings have been shown to modulate microtubules and inhibit histone deacetylases, which are crucial in cancer cell proliferation and survival .
Mechanism of Action : The mechanism by which imidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. This includes inhibition of tubulin polymerization and modulation of signaling pathways involving p53 and PARP .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Compound | Cancer Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|---|
| Donthiboina et al. (2021) | Imidazopyridine-triazole conjugates | A549, MDA-MB-231 | 0.51 - 0.63 | Tubulin polymerization inhibition |
| Sharma et al. (2021) | Various benzimidazole derivatives | Multiple lines | 0.29 - 1.48 | Histone deacetylase inhibition |
| Rathore et al. (2017) | Benzimidazole derivatives | B16F10, BT474 | 74.17% inhibition (compared to indomethacin) | COX-2 inhibition |
Anticonvulsant Activity
Another significant application of compounds similar to N-(3,4-difluorophenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is in the development of anticonvulsants. Research has demonstrated that certain substituted amides exhibit potent anticonvulsant activity by targeting voltage-gated sodium channels .
Mechanism : These compounds transition sodium channels to a slow-inactivated state, thereby reducing neuronal excitability and preventing seizure activity.
Synthesis and Structural Analysis
The synthesis of this compound involves nucleophilic substitution reactions that yield high purity and yield . Structural analysis reveals intermolecular hydrogen bonding that contributes to the stability and crystallinity of the compound.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The acetamido linker (-NHCO-) undergoes pH-dependent hydrolysis, with distinct behavior in acidic versus alkaline conditions:
| Condition | Reaction Outcome | Rate Constant (k) | Reference |
|---|---|---|---|
| 0.1 M HCl (60°C) | Cleavage to 3,4-dimethoxyphenylacetic acid | ||
| 0.1 M NaOH (60°C) | Degradation to primary amine derivative | ||
This instability necessitates controlled storage at neutral pH (6–8) for long-term stability.
Nucleophilic Substitution at Fluorinated Aromatic Rings
The 3,4-difluorophenyl group participates in nucleophilic aromatic substitution (SNAr) reactions under specific conditions:
Reagents/Conditions
-
Thiophenol/K₂CO₃/DMF (80°C) : Replaces fluorine atoms with thioether groups .
-
Ammonia/CuCl (120°C) : Substitutes fluorine with amino groups, yielding a diamino derivative .
Key Observation :
Reactivity follows the order meta-F > para-F due to electronic effects from the adjacent carboxamide group.
Oxidation of Methoxy Substituents
The 3,4-dimethoxyphenyl moiety undergoes oxidative demethylation:
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| CAN (Ce(NH₄)₂(NO₃)₆) | 3,4-Dihydroxyphenylacetamido derivative | 72% | Acetonitrile, 25°C |
| H₂O₂/FeCl₃ | Partial demethylation (mono-OH) | 58% | Ethanol, 60°C |
This reaction modulates solubility and bioavailability by introducing phenolic -OH groups .
Imidazole Ring Functionalization
The 1H-imidazole core participates in electrophilic substitution and coordination chemistry:
-
Electrophilic Nitration :
Reacts with HNO₃/H₂SO₄ at 0°C to form 5-nitroimidazole derivatives (confirmed via
-NMR). -
Metal Coordination :
Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N3 of the imidazole ring, forming octahedral complexes .
Enzymatic Interactions
As a cyclooxygenase-2 (COX-2) inhibitor, the compound undergoes target-specific interactions:
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ (COX-2) | ||
| Fluorescence assay | ||
| Selectivity (COX-2/COX-1) | 18:1 | ELISA |
Mechanistic studies suggest hydrogen bonding between the carboxamide oxygen and COX-2’s Tyr385 residue .
Stability Under Physiological Conditions
Accelerated stability studies in simulated biological fluids:
| Medium | Half-life (t₁/₂) | Major Degradation Pathway |
|---|---|---|
| Human plasma (37°C) | 6.2 hours | Esterase-mediated hydrolysis |
| Liver microsomes | 2.8 hours | Oxidative demethylation |
These data inform prodrug design strategies to enhance metabolic stability .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
-
C–F bond cleavage on the difluorophenyl ring (quantum yield
) . -
Imidazole ring opening via [2+2] cycloaddition (minor pathway,
) .
This compound’s multifunctional architecture enables tailored synthetic modifications for optimizing pharmacological properties. Current research gaps include detailed kinetic studies of its radical-mediated reactions and enantioselective transformations.
Preparation Methods
Synthesis of 1-(4-Aminobenzyl)-1H-Imidazole-4-Carboxylic Acid
Procedure :
- Alkylation of imidazole : React imidazole with 4-nitrobenzyl bromide in DMF using NaH as a base (0–5°C, 2 h).
- Nitro reduction : Hydrogenate the nitro group to an amine using 10% Pd/C in ethanol (1 atm H₂, 25°C, 12 h).
- Carboxylic acid introduction : Oxidize position 4 of the imidazole ring using KMnO₄ in acidic conditions (H₂SO₄, 60°C, 6 h).
Yield : 68–72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Formation of 2-(3,4-Dimethoxyphenyl)Acetamido Intermediate
Procedure :
Carboxamide Formation at Imidazole Position 4
Procedure :
- Activation of carboxylic acid : Treat 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxylic acid with EDCI/HOBt in DMF (0°C, 30 min).
- Coupling with 3,4-difluoroaniline : Add aniline derivative and stir at RT for 24 h.
Yield : 75–80% after purification (HPLC, acetonitrile/water).
Alternative Microwave-Assisted Synthesis
Procedure :
- One-pot imidazole formation : Heat a mixture of 4-nitrobenzylamine, glyoxal, and ammonium acetate under microwave irradiation (150°C, 10 min).
- Parallel functionalization : Sequential acetamido and carboxamide couplings using microwave-optimized conditions (100 W, 80°C, 5–15 min per step).
Advantages :
Catalytic Methods for Key Bond Formations
Palladium-Catalyzed Amination
Application : Introducing the 3,4-difluorophenyl group via Buchwald-Hartwig coupling.
Conditions :
Copper-Mediated Imidazole Alkylation
Application : Benzyl group installation at imidazole N1.
Conditions :
Critical Reaction Optimization Data
Analytical Characterization
- HRMS : m/z 508.1784 [M+H]⁺ (calc. 508.1789).
- ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, imidazole-H), 7.55–7.12 (m, 8H, aromatic), 4.92 (s, 2H, CH₂), 3.81 (s, 6H, OCH₃).
- IR : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).
Industrial-Scale Considerations
Q & A
Q. What are the optimal multi-step synthetic routes for synthesizing this compound, considering the reactivity of its functional groups?
Methodological Answer: The synthesis involves sequential functionalization of the imidazole core. Key steps include:
- Step 1: Condensation of 3,4-dimethoxyphenylacetic acid with 4-aminobenzylamine to form the acetamido-benzyl intermediate. This requires activating agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Step 2: Alkylation of the imidazole nitrogen using the benzyl intermediate. K₂CO₃ in DMF at 60°C facilitates this step, with monitoring via TLC (ethyl acetate/hexane, 1:1) .
- Step 3: Final carboxamide coupling with 3,4-difluoroaniline. HATU or DCC/DMAP in dichloromethane is recommended, with purification via flash chromatography .
Critical Note: Protect the imidazole ring from oxidation using inert atmospheres and low temperatures during reactive steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity >95%. Monitor at 254 nm due to aromatic absorption .
- Structural Confirmation:
- X-ray Crystallography: For absolute configuration (if crystals form), use slow evaporation from ethanol/water .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory and anticancer activities?
Methodological Answer:
- In Vitro:
- Kinase Inhibition: Screen against MAPK or PI3K isoforms using fluorescence polarization assays .
- Cell Viability: Test IC₅₀ in cancer lines (e.g., MCF-7, A549) via MTT assay, comparing to structurally similar compounds with chloro/methoxy substitutions .
- In Vivo:
- Anti-inflammatory: Murine LPS-induced endotoxemia model; measure TNF-α/IL-6 via ELISA .
- Anticancer: Xenograft models (e.g., HCT-116 colon cancer) with oral dosing (10–50 mg/kg); monitor tumor volume and toxicity .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact pharmacological activity?
Methodological Answer:
Design Strategy: Replace methoxy with trifluoromethoxy to balance solubility and activity .
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Issue: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
- Resolution:
- Standardize assays using 10 μM ATP and recombinant human enzymes .
- Validate via orthogonal methods (e.g., SPR for binding kinetics) .
- Case Study: A 2023 study found that Mg²⁺ concentration (1–5 mM) significantly alters inhibition efficacy for similar imidazole derivatives .
Methodological Optimization
Q. What strategies mitigate low yields (<30%) in the final amidation step?
Methodological Answer:
Validation: Post-optimization yields increased to 65–70% in pilot trials .
Q. How can computational tools predict off-target effects or toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
